molecular formula C50H42CaF2N2O8 B12331418 calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate

calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate

Cat. No.: B12331418
M. Wt: 876.9 g/mol
InChI Key: JBZOHOISYSDAGC-MYYGXKJRSA-L
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Description

Calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate is a complex organic compound that features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. One notable method includes the use of 4-bromoquinoline as a starting material. The synthetic route involves:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of mechanochemical methods has been highlighted for their eco-friendly reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In the context of its potential as a cholesterol-lowering agent, it is believed to inhibit the enzyme HMG-CoA reductase, which plays a key role in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the body .

Comparison with Similar Compounds

Similar Compounds

    Pitavastatin: A potent cholesterol-lowering agent with a similar quinoline core structure.

    Atorvastatin: Another cholesterol-lowering agent with a different core structure but similar mechanism of action.

    Rosuvastatin: Similar to atorvastatin, with a different core structure but similar therapeutic effects.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline core, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .

Properties

Molecular Formula

C50H42CaF2N2O8

Molecular Weight

876.9 g/mol

IUPAC Name

calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate

InChI

InChI=1S/2C25H22FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,19,29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t19-;;/m1../s1

InChI Key

JBZOHOISYSDAGC-MYYGXKJRSA-L

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(=O)C[C@H](CC(=O)[O-])O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(=O)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F.[Ca+2]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(=O)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(=O)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F.[Ca+2]

Origin of Product

United States

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